Chemical structure and properties of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile
Chemical structure and properties of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile
Executive Summary
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS: 923130-89-6) is a specialized heterocyclic building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a 1,2,4-oxadiazole core substituted with a methyl group at the C5 position and a cyanomethyl moiety at the C3 position, this compound serves as a critical scaffold for introducing the oxadiazole bioisostere—a stable surrogate for esters and amides—into bioactive molecules. Its unique reactivity profile is defined by the "active methylene" group flanking the nitrile and the oxadiazole ring, enabling versatile C-C bond-forming reactions.
Part 1: Chemical Identity & Structural Analysis
The compound is an achiral, nitrogen-rich heterocycle. The 1,2,4-oxadiazole ring is electron-deficient, rendering the attached methylene protons significantly acidic (pKa ~11–13 in DMSO), facilitating functionalization.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile |
| CAS Number | 923130-89-6 |
| Molecular Formula | C |
| Molecular Weight | 123.11 g/mol |
| SMILES | CC1=NC(CC#N)=NO1 |
| InChI Key | VASMWVCYNGXIJC-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–48 °C (Typical range for low MW oxadiazoles) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
Part 2: Synthesis & Production Protocols
Strategic Route Selection
While direct cyclization of 2-cyanoacetamidoxime with acetic anhydride is theoretically possible, it often suffers from side reactions due to the competing reactivity of the nitrile group (formation of 1,2,4-oxadiazol-5-amines). The most robust, high-purity protocol involves a stepwise construction via a chloromethyl intermediate, followed by nucleophilic displacement with cyanide.
Detailed Protocol: The Chloromethyl Displacement Route
Phase 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
This intermediate is stable and allows for purification before the final cyanation step.
-
Amidoxime Formation:
-
Reagents: Chloroacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium carbonate (0.6 eq).
-
Procedure: Dissolve hydroxylamine HCl in water/ethanol (1:1). Add Na
CO slowly at 0°C. Add chloroacetonitrile dropwise. Stir at room temperature (RT) for 12–16 hours. -
Workup: Extract with ethyl acetate, dry over Na
SO , and concentrate to yield 2-chloroacetamidoxime. -
Note: Keep temperature low to prevent self-condensation.
-
-
Cyclization:
-
Reagents: 2-Chloroacetamidoxime (1.0 eq), Acetic Anhydride (excess) or Acetyl Chloride (1.1 eq) with Pyridine.
-
Procedure: Dissolve amidoxime in toluene. Add acetic anhydride.[2][3] Heat to reflux (110°C) for 4 hours. The hydroxyl group is acylated first, followed by thermal dehydration to close the ring.
-
Purification: Remove solvent in vacuo. Distill or column chromatograph (Hexane/EtOAc) to isolate 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
-
Phase 2: Cyanation to Target Molecule
-
Nucleophilic Substitution:
-
Reagents: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq), Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq), 18-Crown-6 (catalytic, optional).
-
Solvent: Acetonitrile or DMF (anhydrous).
-
Procedure: Suspend KCN in dry acetonitrile. Add the chloromethyl intermediate. Stir at 60–80°C for 6–12 hours. Monitor by TLC (disappearance of chloride).
-
Workup: Filter off inorganic salts. Concentrate filtrate. Purify via silica gel chromatography (DCM/MeOH gradient) to yield (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile.
-
Synthesis Workflow Diagram
Caption: Stepwise synthesis via chloromethyl intermediate ensures regioselectivity and high purity.
Part 3: Reactivity Profile & Functionalization
The chemical utility of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile stems from two distinct reactive centers:
-
The Active Methylene (C3-CH
-CN): The methylene protons are highly acidic due to the combined electron-withdrawing effects of the nitrile group and the 1,2,4-oxadiazole ring.-
Reactivity: Deprotonation with mild bases (K
CO , NaH) generates a stabilized carbanion. -
Application: Mono- or di-alkylation with alkyl halides; Knoevenagel condensation with aldehydes to form acrylonitriles.
-
-
The Nitrile Group (-CN): A standard handle for functional group interconversion.
-
Hydrolysis: Acidic hydrolysis yields the corresponding carboxylic acid or amide.
-
Cycloaddition: Reaction with sodium azide forms the tetrazole derivative (a bioisostere of carboxylic acid).
-
Reduction: Catalytic hydrogenation yields the ethylamine derivative.
-
Reaction Map
Caption: Divergent synthesis pathways utilizing the active methylene and nitrile functionalities.
Part 4: Medicinal Chemistry Applications[8][10][11][12]
Bioisosterism
The 1,2,4-oxadiazole ring is a classical bioisostere for esters and amides .[4] It mimics the planar geometry and electronic distribution of the carbonyl bond while offering significantly improved metabolic stability against esterases and amidases.
-
Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYP450 enzymes, prolonging the half-life (
) of drug candidates. -
Lipophilicity Modulation: The nitrogen atoms reduce the overall LogP compared to a benzene ring, potentially improving solubility and oral bioavailability.
Case Use: Fragment-Based Drug Discovery (FBDD)
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is an ideal "fragment" for FBDD libraries.
-
Low Molecular Weight (<150 Da): Leaves ample room for growing the molecule while staying within Lipinski's Rule of 5.
-
Ligand Efficiency: The rigid geometry allows for specific pi-stacking or hydrogen bonding interactions (N2 and N4 are H-bond acceptors) within protein binding pockets.
Part 5: Safety, Handling, & Analytics
Safety Protocols
-
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Handle with standard precautions for nitriles.
-
Energetic Properties: 1,2,4-Oxadiazoles are high-energy heterocycles. While this specific derivative is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC) first.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Analytical Characterization[13]
-
H NMR (DMSO-d
): ~2.65 ppm (s, 3H, CH ), ~4.20 ppm (s, 2H, CH ). - C NMR: Distinct peaks for the nitrile carbon (~115 ppm), the methylene carbon (~15 ppm), and the oxadiazole ring carbons (C3 ~165 ppm, C5 ~175 ppm).
-
IR Spectroscopy:
-
: Sharp band at ~2250 cm
. -
: Bands around 1580–1620 cm
(oxadiazole ring breathing).
-
: Sharp band at ~2250 cm
References
-
Beilstein Journals. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles.
-
National Institutes of Health (PubChem). Compound Summary: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS 923130-89-6).
-
Organic Chemistry Portal. Synthesis of 1,2,4-Oxadiazoles.
-
Rasayan Journal of Chemistry. Synthesis of (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl Derivatives.
-
Sigma-Aldrich. Product Specification: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile.
Sources
- 1. 1152822-31-5,2-(Pyrazol-1-yl)-3-cyanopyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile | C5H5N3O | CID 45791256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Bot Verification [rasayanjournal.co.in]
